3-(Azidomethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine
Description
3-(Azidomethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring three distinct moieties:
- Azidomethyl group (CH₂N₃): A reactive substituent at position 3, widely utilized in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation or probe synthesis.
- 3-Phenyl-1,2,4-oxadiazole: A heterocyclic substituent at position 7, known for its metabolic stability and hydrogen-bonding capacity, often employed as a bioisostere in drug design.
This compound’s structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibitors) and chemical biology.
Properties
IUPAC Name |
5-[3-(azidomethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N8O/c16-22-17-9-13-20-19-12-8-11(6-7-23(12)13)15-18-14(21-24-15)10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCZKLWNCAZGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=NN=C(N4C=C3)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the reaction of amidoximes with organic nitriles under mild catalytic conditions, such as PTSA-ZnCl2.
Synthesis of the triazolopyridine core: This step often involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process.
Introduction of the azidomethyl group: This can be done through nucleophilic substitution reactions using azidomethylating agents.
Industrial Production Methods
While the industrial production of this specific compound is not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Azidomethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amine.
Substitution: The phenyl group on the oxadiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Cancer Research
Recent studies have identified the compound as a promising candidate in cancer therapy. It acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. Inhibitors of IDO1 enhance the immune response against tumors and can be combined with other immunotherapeutic agents for improved efficacy. The compound has demonstrated sub-micromolar potency and high metabolic stability in vitro, making it a valuable lead in the development of novel anticancer drugs .
Antimicrobial Activity
The triazole ring system present in the compound is known for its antimicrobial properties. Compounds containing triazole derivatives have been extensively studied for their ability to inhibit fungal growth and bacterial infections. The unique structure of 3-(azidomethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine may provide enhanced activity against resistant strains of pathogens .
Drug Discovery and Development
The compound's structural features allow for modifications that can lead to the synthesis of new derivatives with improved biological activities. Structure-based virtual screening has been employed to optimize its interactions with biological targets, particularly heme-containing enzymes. This approach has led to the identification of several analogs with enhanced potency and selectivity for IDO1 inhibition .
Case Study 1: IDO1 Inhibition
A study focused on the synthesis and evaluation of various derivatives based on the [1,2,4]triazolo[4,3-a]pyridine scaffold highlighted the compound's potential as an IDO1 inhibitor. The most potent derivative displayed an IC50 value in the low nanomolar range across different cancer cell lines. This study emphasizes the importance of structural modifications in enhancing therapeutic efficacy while maintaining low toxicity levels .
| Compound | IC50 (μM) | Cell Viability (%) at 10 μM |
|---|---|---|
| VS13 | 0.016 | 35 ± 6 |
| VS9 | 2.6 | 42 ± 9 |
Case Study 2: Antimicrobial Evaluation
Another research effort evaluated the antimicrobial properties of triazole derivatives similar to this compound. These compounds were tested against various bacterial strains and fungi. Results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
Mechanism of Action
The mechanism by which 3-(Azidomethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Analog: 1,2,4-Triazolo[4,3-a]pyridine-3-acetic acid, 7-(3-ethyl-1,2,4-oxadiazol-5-yl)- (CAS 1338682-10-2)
This compound (hereafter Compound A ) shares the triazolopyridine core but differs in substituents :
Table 1. Structural and Physicochemical Comparison
*Hypothetical formula derived by replacing ethyl (C₂H₅) with phenyl (C₆H₅) on oxadiazole and acetic acid (C₂H₄O₂) with azidomethyl (CH₂N₃).
Substituent-Driven Property Differences
- Ethyl (Compound A): Reduces steric hindrance, favoring solubility and metabolic stability.
Position 3 (Functional Group):
- Azidomethyl (Target): Enables bioorthogonal reactions (e.g., with alkynes) but poses stability risks.
- Acetic Acid (Compound A): Ionizes at physiological pH (pKa ~2.95), enhancing aqueous solubility but limiting blood-brain barrier penetration.
Research Findings
- Synthetic Accessibility: Compound A’s synthesis is well-documented, with stable storage at room temperature . The target compound’s azide group necessitates specialized protocols to mitigate decomposition risks.
- Biological Relevance:
- The phenyl-oxadiazole in the target may improve binding affinity to proteins with aromatic residues (e.g., kinase ATP pockets).
- Compound A’s carboxylic acid could facilitate salt formation for improved pharmacokinetics.
Biological Activity
3-(Azidomethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine is a novel compound that has gained attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action.
Chemical Structure and Properties
The compound features a complex structure incorporating azido, oxadiazole, and triazole moieties. Its molecular formula is C₁₃H₉N₅O₂. The presence of these functional groups contributes to its diverse biological activities.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits significant biological activity:
1. Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazole have potent antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with MIC values reported as low as 0.21 μM for some derivatives .
2. Anticancer Activity
The compound's structure suggests potential anticancer properties:
- Studies on similar oxadiazole derivatives have demonstrated cytotoxic effects on cancer cell lines. For instance, compounds within this class have shown promising results against human cancer cell lines in vitro .
The biological activity of this compound can be attributed to several mechanisms:
1. Inhibition of Key Enzymes
Inhibition of enzymes such as Notum carboxylesterase has been documented in related compounds. This enzyme plays a role in regulating the Wnt signaling pathway, which is crucial in many cancers .
2. Interaction with DNA
Molecular docking studies suggest that the compound may interact with DNA gyrase and MurD through hydrogen bonds and hydrophobic interactions. This is similar to known antibiotics like ciprofloxacin .
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
| Compound | Activity Type | MIC (μM) | Reference |
|---|---|---|---|
| 3g | Antimicrobial | 0.21 | |
| 1a | Anticancer | IC50 = 0.5 | |
| 2b | Antitubercular | 0.045 |
These studies underscore the potential for development into therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
